molecular formula C12H12FNO2S2 B10917014 N-(2,5-Dimethylphenyl)-5-fluorothiophene-2-sulfonamide

N-(2,5-Dimethylphenyl)-5-fluorothiophene-2-sulfonamide

Cat. No.: B10917014
M. Wt: 285.4 g/mol
InChI Key: JAHBFMANMYBRAK-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-5-fluorothiophene-2-sulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a 2,5-dimethylphenyl group, a fluorothiophene ring, and a sulfonamide functional group. Its unique structure imparts specific chemical and biological properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethylphenyl)-5-fluorothiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the fluorothiophene ring. One common method involves the reaction of 2,5-dimethylphenylamine with 5-fluorothiophene-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethylphenyl)-5-fluorothiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(2,5-Dimethylphenyl)-5-fluorothiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)-5-fluorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the fluorothiophene ring may interact with cellular membranes, affecting membrane permeability and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-Dimethylphenyl)-5-fluorothiophene-2-sulfonamide is unique due to the presence of the fluorothiophene ring, which imparts distinct chemical properties and biological activities. Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C12H12FNO2S2

Molecular Weight

285.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C12H12FNO2S2/c1-8-3-4-9(2)10(7-8)14-18(15,16)12-6-5-11(13)17-12/h3-7,14H,1-2H3

InChI Key

JAHBFMANMYBRAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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